Chlorphenoxamine hydrochloride

Description

Properties

IUPAC Name |

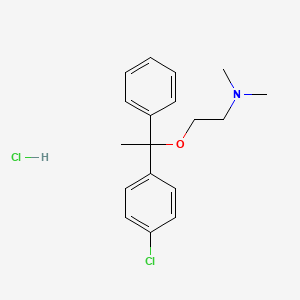

2-[1-(4-chlorophenyl)-1-phenylethoxy]-N,N-dimethylethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22ClNO.ClH/c1-18(21-14-13-20(2)3,15-7-5-4-6-8-15)16-9-11-17(19)12-10-16;/h4-12H,13-14H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAQUKACYLLABHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)(C2=CC=C(C=C2)Cl)OCCN(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

77-38-3 (Parent) | |

| Record name | Chlorphenoxamine hydrochloride [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000562094 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID80971587 | |

| Record name | 2-[1-(4-Chlorophenyl)-1-phenylethoxy]-N,N-dimethylethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80971587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

562-09-4 | |

| Record name | Chlorphenoxamine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=562-09-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlorphenoxamine hydrochloride [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000562094 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[1-(4-Chlorophenyl)-1-phenylethoxy]-N,N-dimethylethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80971587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chlorphenoxamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.389 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLORPHENOXAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5I159322PY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Chlorphenoxamine Hydrochloride

Abstract: This document provides a comprehensive technical overview of the mechanism of action for chlorphenoxamine (B1217886) hydrochloride, a first-generation antihistamine with significant anticholinergic properties. It is intended for researchers, scientists, and drug development professionals. The guide details the primary molecular targets, associated signaling pathways, and other pharmacological activities. Quantitative data are presented in tabular format, and key pathways and experimental workflows are visualized using diagrams to facilitate understanding.

Introduction

Chlorphenoxamine hydrochloride is a first-generation H1 receptor antagonist belonging to the ethanolamine (B43304) ether group and is an analog of diphenhydramine.[1][2] It is clinically utilized for its antihistaminic effects in treating allergic conditions such as urticaria and rhinitis, and for its anticholinergic properties in managing Parkinson's disease and motion sickness.[1][2][3][4] As a first-generation agent, it readily crosses the blood-brain barrier, leading to central nervous system (CNS) effects, most notably sedation.[2][3] The therapeutic efficacy and side effect profile of chlorphenoxamine are dictated by its multifaceted interactions with histamine (B1213489) H1 and muscarinic acetylcholine (B1216132) receptors.[3][5]

Primary Mechanisms of Action

Chlorphenoxamine exerts its effects through a dual mechanism, primarily involving the antagonism of histamine H1 receptors and muscarinic acetylcholine receptors.[2]

Histamine H1 Receptor Antagonism

The primary mechanism underlying its anti-allergic effects is the blockade of histamine H1 receptors.[6] Histamine, released from mast cells and basophils during an allergic reaction, binds to H1 receptors on various cells, including those in the airways, skin, and gastrointestinal tract.[3] This binding initiates a signaling cascade that results in classic allergy symptoms: vasodilation, increased vascular permeability, smooth muscle contraction, and itching.[3]

Chlorphenoxamine acts as a potent antagonist at the H1 receptor, competitively inhibiting the binding of histamine.[5][7] Like most first-generation antihistamines, it is believed to function as an inverse agonist, stabilizing the inactive conformation of the H1 receptor, thereby reducing its constitutive activity and blocking histamine-induced signaling.[7] This action effectively mitigates the symptoms of allergic reactions.[3]

Anticholinergic Activity

Chlorphenoxamine also possesses significant anticholinergic properties by acting as an antagonist at muscarinic acetylcholine receptors.[2][5][8] Acetylcholine is a key neurotransmitter in the parasympathetic nervous system.[3] By blocking its action at muscarinic receptors, chlorphenoxamine can reduce involuntary muscle movements, secretions, and gastrointestinal motility.[2][3]

This mechanism is responsible for its therapeutic use in managing the symptoms of Parkinson's disease, such as tremors and muscle stiffness, and for its effectiveness against motion sickness.[2][9][10] The anticholinergic action also contributes significantly to its side effect profile, which includes dry mouth, blurred vision, dizziness, and urinary retention.[2][3]

Other Pharmacological Activities

Recent research has indicated that chlorphenoxamine may possess other activities beyond its primary antihistaminic and anticholinergic effects.

Antiviral Activity

In vitro studies have demonstrated that chlorphenoxamine exhibits anti-filovirus activity, inhibiting both Ebola virus (EBOV) and Marburg virus (MARV).[11] This suggests a potential for repurposing the drug as an anti-filovirus therapeutic, although the precise mechanism of this antiviral action requires further elucidation.[11]

Drug Interactions

The anticholinergic effects of chlorphenoxamine can be heightened when used concurrently with monoamine oxidase inhibitors (MAOIs).[2] Additionally, drugs that inhibit cytochrome P450 enzymes, particularly CYP2D6, may increase the plasma concentration of chlorphenoxamine, enhancing both its therapeutic effects and its adverse side effects.[2][12]

Quantitative Pharmacological Data

The available quantitative data on the pharmacological activity of chlorphenoxamine is limited. The table below summarizes key reported values.

| Parameter | Target/Cell Line | Value | Reference |

| IC₅₀ | Ebola Virus (EBOV) | 1.1 µM | [11] |

| IC₅₀ | Marburg Virus (MARV) | 6.2 µM | [11] |

| CC₅₀ | A549 Cells | 55.3 µM | [11] |

Experimental Protocols

Detailed experimental protocols for the studies cited are not fully available in the public domain. However, this section provides generalized methodologies for the types of experiments typically used to characterize the mechanism of action of a compound like chlorphenoxamine.

Receptor Binding Assays

These assays are used to determine the binding affinity of a drug to its target receptor. A competitive radioligand binding assay is a standard method.

Generalized Protocol:

-

Membrane Preparation: Homogenize tissues or cultured cells expressing the target receptor (e.g., histamine H1 or muscarinic receptors) to prepare a crude membrane fraction.

-

Assay Setup: In a multi-well plate, combine the membrane preparation, a known concentration of a radiolabeled ligand that specifically binds to the receptor (e.g., [³H]pyrilamine for H1), and varying concentrations of the unlabeled competitor drug (chlorphenoxamine).

-

Incubation: Allow the reaction to reach equilibrium at a specific temperature.

-

Separation: Rapidly filter the mixture through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor drug to generate a competition curve. Calculate the IC₅₀ (concentration of drug that inhibits 50% of specific binding) and convert it to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Cell-Based Functional Assays

Functional assays measure the biological response resulting from drug-receptor interaction, determining whether the drug is an agonist, antagonist, or inverse agonist.

Generalized Protocol (Calcium Flux Assay for Gq-coupled Receptors):

-

Cell Culture: Culture a cell line stably or transiently expressing the receptor of interest (e.g., H1 receptor).

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Antagonist Incubation: Add varying concentrations of the antagonist (chlorphenoxamine) to the cells and incubate.

-

Agonist Stimulation: Add a fixed concentration of a known agonist (e.g., histamine) to stimulate the receptor.

-

Signal Detection: Measure the change in intracellular calcium concentration by monitoring the fluorescence intensity using a plate reader or fluorescence microscope.

-

Data Analysis: Plot the agonist-induced response against the concentration of the antagonist to determine the IC₅₀, which reflects the antagonist's potency in blocking the functional response.

Conclusion

The mechanism of action of this compound is complex, primarily driven by its potent antagonism of both histamine H1 and muscarinic acetylcholine receptors. This dual activity accounts for its therapeutic applications in allergy and Parkinson's disease, as well as its characteristic sedative and anticholinergic side effects. Emerging research into its antiviral properties may open new avenues for its clinical use. A thorough understanding of its multifaceted pharmacology is crucial for its safe and effective application and for the development of future therapeutics with improved selectivity.

References

- 1. Chlorphenoxamine - Wikipedia [en.wikipedia.org]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. selleckchem.com [selleckchem.com]

- 5. This compound | C18H23Cl2NO | CID 11223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 7. H1 antagonist - Wikipedia [en.wikipedia.org]

- 8. GSRS [precision.fda.gov]

- 9. This compound in parkinsonism. A controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Treatment of paralysis agitans with this compound. | Semantic Scholar [semanticscholar.org]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Chlorphenamine - Wikipedia [en.wikipedia.org]

The Pharmacokinetic Profile and Metabolic Fate of Chlorphenoxamine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorphenoxamine (B1217886) hydrochloride, a first-generation antihistamine with anticholinergic properties, has been utilized for the symptomatic relief of allergic reactions. Despite its history of clinical use, a comprehensive and quantitative understanding of its pharmacokinetic profile in humans remains elusive in publicly available literature. This technical guide synthesizes the current knowledge on the absorption, distribution, metabolism, and excretion (ADME) of chlorphenoxamine, with a particular focus on its extensive metabolic pathways. Due to the reported low plasma concentrations of the parent drug after oral administration, which often fall below the limit of detection, this guide also provides comparative pharmacokinetic data for the structurally similar antihistamine, chlorpheniramine (B86927), to offer a contextual framework. The primary metabolic routes for chlorphenoxamine have been identified as N-demethylation, oxidative deamination, ether bond cleavage, and hydroxylation of the phenyl ring, leading to a variety of urinary metabolites. This document provides a detailed overview of these transformations, summaries of identified metabolites, and outlines the experimental methodologies employed for their characterization.

Introduction

Chlorphenoxamine is an ethanolamine (B43304) derivative that exerts its therapeutic effects through the competitive antagonism of histamine (B1213489) H1 receptors.[1] Its structural similarity to other first-generation antihistamines, such as diphenhydramine (B27), is reflected in its pharmacological and metabolic characteristics. Understanding the pharmacokinetic and metabolic profile of a drug is fundamental to optimizing its therapeutic use and ensuring its safety and efficacy. This guide aims to provide a detailed technical overview of the current state of knowledge regarding the pharmacokinetics and metabolism of chlorphenoxamine hydrochloride.

Pharmacokinetics: A Data Gap

A thorough review of the scientific literature reveals a significant scarcity of quantitative pharmacokinetic data for chlorphenoxamine in humans. A key study investigating the urinary metabolism of chlorphenoxamine reported that after an oral dose of 40 mg, plasma levels of the parent drug were below the limit of detection (10 ng/mL) at all measured time points (30, 60, 120, 240, 480, and 1200 minutes).[2] This fundamental challenge has precluded the robust calculation of key pharmacokinetic parameters such as half-life (t½), clearance (CL), and volume of distribution (Vd).

Absorption, Distribution, and Excretion

Despite the lack of plasma concentration data, general characteristics of chlorphenoxamine's ADME profile can be inferred from available studies.

-

Absorption: this compound is known to be well-absorbed from the gastrointestinal tract following oral administration.[3]

-

Distribution: As a first-generation antihistamine, chlorphenoxamine is expected to be widely distributed throughout the body and to cross the blood-brain barrier, which accounts for its sedative side effects.[3]

-

Metabolism: The liver is the primary site of metabolism for chlorphenoxamine.[3]

-

Excretion: The metabolites of chlorphenoxamine are primarily excreted via the kidneys into the urine.[2][3]

Comparative Pharmacokinetic Parameters of Chlorpheniramine

Given the absence of quantitative data for chlorphenoxamine, the pharmacokinetic parameters for the structurally analogous drug, chlorpheniramine, are presented below for comparative context. It is crucial to note that while structurally similar, these values may not be directly extrapolated to chlorphenoxamine.

| Parameter | Value | Species | Route | Reference |

| Half-life (t½) | ~20 hours (adults) | Human | Oral | [4] |

| Bioavailability | Moderate (25-50%) | Human | Oral | [5] |

| Time to Peak Plasma Concentration (Tmax) | 2-4 hours | Human | Oral | [6] |

| Volume of Distribution (Vd) | 7-10 L/kg | Human | Intravenous | [6] |

| Clearance (CL) | 5-12 ml/min/kg | Human | - | [7] |

Metabolism of Chlorphenoxamine

The biotransformation of chlorphenoxamine is extensive and proceeds through several key pathways, resulting in a number of identifiable metabolites in the urine. The metabolism of chlorphenoxamine is similar to that of structurally related antihistamines like diphenhydramine and doxylamine.[2] The primary metabolic pathways are:

-

N-demethylation

-

Oxidative deamination

-

Cleavage of the ether bond

-

Hydroxylation of the phenyl ring

Identified Metabolites of Chlorphenoxamine

A study involving the analysis of human urine after a 40 mg oral dose of chlorphenoxamine led to the identification of the parent drug and eight metabolites.[2] The identified metabolites are summarized in the table below.

| Metabolite Number | Metabolite Name | Metabolic Pathway(s) |

| I | Chlorphenoxamine | Unchanged Drug |

| II | N-demethyl-chlorphenoxamine | N-demethylation |

| III | Chlorphenoxamine-N-oxide | N-oxidation |

| IV | 1-(4-chlorophenyl)-1-phenylethanol | Ether bond cleavage |

| V | 1-(4-chlorophenyl)-1-(4'-hydroxyphenyl)-ethanol | Ether bond cleavage, Phenyl ring hydroxylation |

| VI | 1-(4-chlorophenyl)-1-(4'-hydroxyphenyl)-ethene | Ether bond cleavage, Phenyl ring hydroxylation, Dehydration (potentially an artifact) |

| VII | 1-(4-chlorophenyl)-1-(4'-hydroxy-3'-methoxyphenyl)-ethanol | Ether bond cleavage, Phenyl ring hydroxylation and O-methylation |

| VIII | 1-(4-chlorophenyl)-1-(4'-hydroxy-3'-methoxyphenyl)-ethene | Ether bond cleavage, Phenyl ring hydroxylation, O-methylation, Dehydration (potentially an artifact) |

| IX | 2-[1-(4-chlorophenyl)-1-(4'-hydroxyphenyl)-ethoxy]-N-methyl-ethanamine | Phenyl ring hydroxylation, N-demethylation |

| X | 2-[1-(4-chlorophenyl)-1-(4'-hydroxy-3'-methoxyphenyl-ethoxy]- N-methylethanamine | Phenyl ring hydroxylation, O-methylation, N-demethylation |

Note: Compounds VI and VIII may be artifacts formed during the analytical process.

Experimental Methodologies

The characterization of chlorphenoxamine and its metabolites has primarily been achieved through chromatographic techniques coupled with mass spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Identification in Urine

Objective: To identify chlorphenoxamine and its metabolites in human urine.

Protocol:

-

Sample Preparation: Urine samples are collected from subjects following the oral administration of this compound. An aliquot of urine is subjected to enzymatic hydrolysis (e.g., using β-glucuronidase/arylsulfatase) to cleave any conjugated metabolites.

-

Extraction: The hydrolyzed urine is alkalinized (e.g., with NaOH) and the analytes are extracted into an organic solvent (e.g., a mixture of dichloromethane (B109758) and isopropanol). The organic layer is separated and evaporated to dryness under a stream of nitrogen.

-

Derivatization: The residue is derivatized to improve the volatility and chromatographic properties of the metabolites. A common derivatization agent is N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) which replaces active hydrogen atoms with trimethylsilyl (B98337) (TMS) groups.

-

GC-MS Analysis: The derivatized sample is injected into a gas chromatograph equipped with a capillary column (e.g., a fused-silica column coated with a non-polar stationary phase). The oven temperature is programmed to increase gradually to separate the different components of the mixture. The separated compounds are then introduced into a mass spectrometer for detection and identification based on their mass spectra and retention times.

Reversed-Phase High-Performance Liquid Chromatography with Diode-Array Detection (RP-HPLC-DAD) for the Analysis of Chlorphenoxamine and its N-oxide

Objective: To separate and quantify chlorphenoxamine and its N-oxide metabolite.

Protocol:

-

Chromatographic System: A liquid chromatograph equipped with a diode-array detector, a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size), and a gradient elution system.

-

Mobile Phase: A gradient mobile phase consisting of a mixture of an aqueous buffer (e.g., 20.0 mM potassium dihydrogen phosphate (B84403) adjusted to pH 3 with o-phosphoric acid) and an organic modifier (e.g., methanol). A typical gradient program might start with a higher proportion of the aqueous buffer and gradually increase the proportion of the organic modifier to elute the compounds.[8]

-

Sample Preparation: Standard solutions of chlorphenoxamine and its synthesized N-oxide metabolite are prepared in a suitable solvent (e.g., methanol). For the analysis of biological samples, a liquid-liquid or solid-phase extraction procedure would be necessary to isolate the analytes from the matrix.

-

Analysis: The prepared sample is injected into the HPLC system. The compounds are separated on the C18 column based on their hydrophobicity. The diode-array detector monitors the absorbance of the eluate at multiple wavelengths, allowing for the identification and quantification of the separated compounds based on their retention times and UV spectra. A detection wavelength of 222 nm has been reported for chlorphenoxamine.[8]

Visualizing Metabolic Pathways and Experimental Workflows

Metabolic Pathways of Chlorphenoxamine

The following diagram illustrates the primary metabolic transformations of chlorphenoxamine.

References

- 1. Novel RP-HPLC-DAD approach for simultaneous determination of this compound and caffeine with their related substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Urinary metabolism of chlorphenoxamine in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [PDF] Novel RP-HPLC–DAD approach for simultaneous determination of this compound and caffeine with their related substances | Semantic Scholar [semanticscholar.org]

- 4. Clinical pharmacokinetics of chlorpheniramine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 7. discovery.researcher.life [discovery.researcher.life]

- 8. Novel RP-HPLC–DAD approach for simultaneous determination of this compound and caffeine with their rel… [ouci.dntb.gov.ua]

An In-depth Technical Guide to the Synthesis and Chemical Properties of Chlorphenoxamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and chemical properties of Chlorphenoxamine hydrochloride, a first-generation antihistamine with anticholinergic properties. This document details a plausible synthetic pathway, including a representative experimental protocol. Key physicochemical properties are summarized, and its established mechanism of action is illustrated. This guide is intended to serve as a valuable resource for researchers and professionals involved in the development and study of antihistaminic compounds.

Introduction

Chlorphenoxamine is a first-generation antihistamine that also exhibits notable anticholinergic activity.[1] As an analogue of diphenhydramine, it is utilized for its antipruritic and antiparkinsonian effects. The hydrochloride salt of Chlorphenoxamine is the commonly used pharmaceutical form. This guide will explore the synthesis and fundamental chemical characteristics of this compound, providing a technical foundation for its study and application in drug development.

Synthesis of this compound

A plausible and frequently cited method for the synthesis of Chlorphenoxamine involves a two-step process starting from 4-chlorobenzophenone (B192759). The initial step is a Grignard reaction with methylmagnesium chloride to form the tertiary alcohol intermediate, 1-(4-chlorophenyl)-1-phenylethanol (B192741). This is followed by an etherification reaction (alkylation) with N,N-dimethyl-2-chloroethylamine to yield the free base of Chlorphenoxamine. The final step involves the reaction of the free base with hydrochloric acid to produce the stable and pharmaceutically acceptable hydrochloride salt.[2]

Synthesis Workflow

The overall synthetic scheme can be visualized as follows:

Caption: Synthesis workflow for this compound.

Experimental Protocol (Representative)

The following is a representative, detailed experimental protocol for the synthesis of this compound.

Step 1: Synthesis of 1-(4-chlorophenyl)-1-phenylethanol (Grignard Reaction)

-

Reaction Setup: A dry, three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube is charged with magnesium turnings and a small crystal of iodine in anhydrous diethyl ether under a nitrogen atmosphere.

-

Grignard Reagent Formation: A solution of methyl iodide in anhydrous diethyl ether is added dropwise to initiate the formation of the Grignard reagent (methylmagnesium iodide). The reaction is typically exothermic.

-

Addition of Ketone: Once the Grignard reagent formation is complete, a solution of 4-chlorobenzophenone in anhydrous diethyl ether is added dropwise to the stirred solution at a controlled temperature (e.g., 0 °C).

-

Quenching and Work-up: After the addition is complete, the reaction mixture is stirred for an additional period at room temperature. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extraction and Isolation: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 1-(4-chlorophenyl)-1-phenylethanol.

-

Purification: The crude product can be purified by recrystallization or column chromatography.

Step 2: Synthesis of Chlorphenoxamine (Alkylation)

-

Reaction Setup: The purified 1-(4-chlorophenyl)-1-phenylethanol is dissolved in a suitable aprotic solvent, such as toluene (B28343) or DMF, in a round-bottom flask equipped with a stirrer and a reflux condenser.

-

Base Addition: A strong base, such as sodium hydride, is carefully added to the solution to deprotonate the hydroxyl group, forming the corresponding alkoxide.

-

Alkylation: A solution of N,N-dimethyl-2-chloroethylamine in the same solvent is then added to the reaction mixture. The mixture is heated to reflux and maintained at that temperature until the reaction is complete (monitored by TLC).

-

Work-up and Extraction: After cooling, the reaction is quenched with water. The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent. The combined organic extracts are washed with water and brine, then dried over anhydrous sodium sulfate.

-

Isolation: The solvent is removed under reduced pressure to yield crude Chlorphenoxamine free base.

Step 3: Formation of this compound

-

Salt Formation: The crude Chlorphenoxamine free base is dissolved in a suitable solvent, such as diethyl ether or isopropanol.

-

Acidification: A solution of hydrochloric acid in the same solvent (or gaseous HCl) is added dropwise with stirring until the precipitation of the hydrochloride salt is complete.

-

Isolation and Purification: The precipitated solid is collected by filtration, washed with cold solvent, and dried under vacuum to yield this compound. Further purification can be achieved by recrystallization.

Chemical and Physical Properties

A summary of the key chemical and physical properties of Chlorphenoxamine and its hydrochloride salt is provided below.

| Property | Value |

| Chemical Name | 2-[1-(4-chlorophenyl)-1-phenylethoxy]-N,N-dimethylethanamine hydrochloride |

| Molecular Formula | C18H23Cl2NO |

| Molecular Weight | 340.3 g/mol [3] |

| CAS Number | 562-09-4[3] |

| Appearance | White crystalline powder |

| Melting Point | Data not available |

| Solubility | Data not available[4] |

| pKa (predicted) | 8.71 ± 0.28[2] |

Mechanism of Action

This compound exerts its therapeutic effects through a dual mechanism of action, involving the antagonism of histamine (B1213489) H1 receptors and the blockade of muscarinic acetylcholine (B1216132) receptors.[5]

-

Antihistaminic Effect: Histamine, released during allergic reactions, binds to H1 receptors, leading to symptoms such as itching, vasodilation, and smooth muscle contraction. Chlorphenoxamine competitively blocks these H1 receptors, thereby preventing the actions of histamine and alleviating allergic symptoms.

-

Anticholinergic Effect: Acetylcholine is a key neurotransmitter in the parasympathetic nervous system. By blocking muscarinic acetylcholine receptors, Chlorphenoxamine reduces the effects of acetylcholine, leading to decreased smooth muscle contractions and secretions. This action is responsible for its use in conditions like motion sickness and Parkinson's disease.

The signaling pathway can be represented as follows:

Caption: Mechanism of action of this compound.

Conclusion

References

An In-Depth Technical Guide to the Receptor Binding Profile of Chlorphenoxamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorphenoxamine (B1217886) hydrochloride is a first-generation antihistamine that exerts its therapeutic effects, as well as its side-effect profile, through its interaction with various neurotransmitter receptors. This technical guide provides a comprehensive overview of the receptor binding profile of chlorphenoxamine hydrochloride, with a primary focus on its affinity for histamine (B1213489) H1 and muscarinic acetylcholine (B1216132) receptors. This document summarizes available quantitative binding data, details the experimental protocols used for its determination, and visualizes the associated signaling pathways.

Introduction

Chlorphenoxamine is an ethanolamine (B43304) derivative, structurally related to diphenhydramine, and is recognized for its antihistaminic and anticholinergic properties.[1][2] As a first-generation antihistamine, it readily crosses the blood-brain barrier, leading to central nervous system effects such as sedation.[1] Its clinical applications have included the treatment of allergic conditions like rhinitis and urticaria, as well as its use as an antiemetic and for the management of Parkinson's disease symptoms due to its anticholinergic activity.[3][4] A thorough understanding of its receptor binding profile is crucial for elucidating its mechanism of action, predicting its pharmacological effects, and understanding its potential for adverse drug reactions.

Receptor Binding Affinity of this compound

The primary pharmacological actions of chlorphenoxamine are antagonism of the histamine H1 receptor and muscarinic acetylcholine receptors.[3][4] While qualitative descriptions of these activities are abundant, specific quantitative binding affinities (Ki values) for chlorphenoxamine are not widely available in publicly accessible literature. The following table summarizes the known receptor interactions.

| Receptor Subtype | Binding Affinity (Ki) | Comments |

| Histamine H1 Receptor | Data not available | As a first-generation antihistamine, chlorphenoxamine is a potent antagonist at this receptor.[3] |

| Muscarinic M1 Receptor | Data not available | Exhibits anticholinergic properties, suggesting interaction with muscarinic receptors.[3] |

| Muscarinic M2 Receptor | Data not available | Exhibits anticholinergic properties, suggesting interaction with muscarinic receptors.[3] |

| Muscarinic M3 Receptor | Data not available | Exhibits anticholinergic properties, suggesting interaction with muscarinic receptors.[3] |

| Muscarinic M4 Receptor | Data not available | Exhibits anticholinergic properties, suggesting interaction with muscarinic receptors.[3] |

| Muscarinic M5 Receptor | Data not available | Exhibits anticholinergic properties, suggesting interaction with muscarinic receptors.[3] |

Note: The absence of specific Ki values in the literature highlights a gap in the publicly available pharmacological data for this compound.

Experimental Protocols: Radioligand Binding Assays

The determination of receptor binding affinities (Ki values) is typically achieved through radioligand binding assays. These assays measure the interaction of a radiolabeled ligand with its receptor in the presence of a competing unlabeled ligand (in this case, chlorphenoxamine).

General Principles

Radioligand binding assays are a gold standard for quantifying the affinity of a drug for a receptor.[5][6][7] The two main types of assays are saturation binding assays, which determine the receptor density (Bmax) and the dissociation constant (Kd) of the radioligand, and competition binding assays, which determine the inhibitory constant (Ki) of a test compound.[5]

Experimental Workflow for Radioligand Binding Assay

Protocol for Histamine H1 Receptor Binding Assay

This protocol is adapted from standard methodologies for H1 receptor binding assays.[8][9]

-

Materials:

-

Membrane preparation from cells or tissues expressing the histamine H1 receptor.

-

Radioligand: [³H]-mepyramine (pyrilamine).[9]

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a known H1 antagonist (e.g., 10 µM mianserin).[8]

-

Assay Buffer: 50 mM Na₂HPO₄/KH₂PO₄, pH 7.4.[8]

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[8]

-

Glass fiber filters (e.g., Whatman GF/C) pre-soaked in a solution like 0.3% polyethyleneimine.

-

Scintillation cocktail and liquid scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competition binding at various concentrations of chlorphenoxamine.

-

Add the membrane preparation, [³H]-mepyramine (at a concentration near its Kd), and either assay buffer (for total binding), excess mianserin (B1677119) (for non-specific binding), or chlorphenoxamine dilution (for competition binding) to the respective wells.

-

Incubate the plate at 25°C for a sufficient time to reach equilibrium (e.g., 60-180 minutes).[8]

-

Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. The IC50 value (the concentration of chlorphenoxamine that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis of the competition binding data. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

-

Protocol for Muscarinic Receptor Binding Assay

This protocol is a generalized procedure for determining binding affinity at muscarinic receptor subtypes.[5][7]

-

Materials:

-

Membrane preparations from cells stably expressing individual human muscarinic receptor subtypes (M1-M5).

-

Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) or [³H]-quinuclidinyl benzilate ([³H]-QNB).[5]

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a non-selective muscarinic antagonist (e.g., 1 µM atropine).[5]

-

Assay Buffer: e.g., Phosphate-buffered saline (PBS) with appropriate additives.

-

Wash Buffer: Ice-cold PBS.

-

Glass fiber filters.

-

Scintillation cocktail and liquid scintillation counter.

-

-

Procedure:

-

Follow a similar procedure as described for the H1 receptor binding assay, preparing serial dilutions of chlorphenoxamine.

-

Set up the 96-well plate with conditions for total binding, non-specific binding, and competition binding for each muscarinic receptor subtype.

-

Add the respective membrane preparation, radioligand, and chlorphenoxamine dilutions.

-

Incubate to allow binding to reach equilibrium.

-

Perform rapid filtration and washing.

-

Quantify radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate IC50 and Ki values for each muscarinic receptor subtype using the Cheng-Prusoff equation as described previously.

-

Signaling Pathways

Chlorphenoxamine, as an antagonist, blocks the downstream signaling initiated by the endogenous ligands (histamine and acetylcholine) at their respective receptors.

Histamine H1 Receptor Signaling Pathway

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G-proteins.[2]

Muscarinic Acetylcholine Receptor Signaling Pathways

Muscarinic receptors are also GPCRs, with five subtypes (M1-M5) that couple to different G-protein families to initiate distinct signaling cascades.[5]

-

M1, M3, and M5 Receptors: These subtypes preferentially couple to Gq/11 proteins, leading to the activation of phospholipase C, similar to the H1 receptor.[5]

References

- 1. researchgate.net [researchgate.net]

- 2. SMPDB [smpdb.ca]

- 3. What is this compound used for? [synapse.patsnap.com]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

A Deep Dive into the Dual Pharmacological Profile of Chlorphenoxamine: Antihistaminic vs. Anticholinergic Properties

For Immediate Release

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorphenoxamine is a first-generation ethanolamine (B43304) H1-antihistamine recognized for its therapeutic efficacy in treating allergic conditions such as urticaria.[1][2] Like many compounds in its class, its clinical profile is defined not only by its primary antihistaminic action but also by significant anticholinergic properties.[3][4] This dual activity contributes to both its therapeutic applications, including use as an antiparkinsonian agent, and its side-effect profile, such as sedation and dry mouth.[3][4] This technical guide provides an in-depth comparison of the antihistaminic and anticholinergic characteristics of Chlorphenoxamine, detailing its mechanisms of action, the associated signaling pathways, quantitative comparisons with other agents, and the experimental protocols used for its evaluation.

Antihistaminic Properties of Chlorphenoxamine

Chlorphenoxamine's primary therapeutic effect is derived from its activity as an antagonist or inverse agonist at the histamine (B1213489) H1 receptor.

Mechanism of Action and Signaling Pathway

Chlorphenoxamine competitively blocks the histamine H1 receptor, a G-protein-coupled receptor (GPCR).[2][3] Upon activation by histamine, the H1 receptor couples to the Gαq subunit of its associated G-protein. This initiates a signaling cascade by activating phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This cascade ultimately leads to the activation of transcription factors like NF-κB, promoting the expression of pro-inflammatory cytokines and adhesion molecules that mediate the allergic response.[2]

By blocking the H1 receptor, Chlorphenoxamine prevents these downstream events, thereby mitigating the classic symptoms of an allergic reaction, such as vasodilation, increased vascular permeability, and smooth muscle contraction.[3]

Quantitative Analysis of H1 Receptor Affinity

| Compound | Class | H1 Receptor Ki (nM) | Reference |

| Chlorpheniramine | First-Generation | 2 | [5] |

| Diphenhydramine | First-Generation | Varies (comparable to chlorpheniramine) | N/A |

| Promethazine | First-Generation | High Affinity | [6] |

| Desloratadine | Second-Generation | 0.4 - 0.87 | N/A |

| Cetirizine | Second-Generation | 6 - 47 | N/A |

| Fexofenadine | Second-Generation | 10 - 175 | N/A |

Table 1: Comparative H1 Receptor Binding Affinities of Various Antihistamines. Lower Ki values indicate higher binding affinity.

Experimental Protocols for Assessing Antihistaminic Activity

1.3.1 In Vitro Radioligand Receptor Binding Assay

This assay quantifies the affinity of a drug for the H1 receptor.

-

Objective: To determine the equilibrium dissociation constant (Ki) of Chlorphenoxamine for the H1 receptor.

-

Methodology:

-

Receptor Preparation: Membranes are prepared from cells or tissues expressing a high density of H1 receptors (e.g., CHO cells transfected with the human H1 receptor, guinea pig cerebellum).

-

Competitive Binding: A constant concentration of a radiolabeled H1 antagonist (e.g., [3H]-mepyramine) is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound (Chlorphenoxamine).

-

Incubation & Separation: The mixture is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the unbound ligand via rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters, corresponding to the bound radioligand, is measured using liquid scintillation counting.

-

Data Analysis: The concentration of Chlorphenoxamine that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to a Ki value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

-

1.3.2 Mast Cell Stabilization Assay

This functional assay assesses a drug's ability to inhibit histamine release.

-

Objective: To determine if Chlorphenoxamine can inhibit antigen-induced degranulation of mast cells.

-

Methodology:

-

Cell Isolation: Peritoneal mast cells are harvested from sensitized rats or guinea pigs.

-

Drug Incubation: The isolated mast cells are pre-incubated with various concentrations of Chlorphenoxamine or a control vehicle.

-

Antigen Challenge: The cells are then challenged with the specific antigen to which the animal was sensitized (e.g., compound 48/80 or ovalbumin), which triggers mast cell degranulation.

-

Histamine Measurement: The reaction is stopped, and the amount of histamine released into the supernatant is quantified using methods such as ELISA or fluorometric assay.

-

Data Analysis: The percentage inhibition of histamine release by Chlorphenoxamine is calculated relative to the control group.

-

Anticholinergic Properties of Chlorphenoxamine

A key characteristic of first-generation antihistamines, including Chlorphenoxamine, is their affinity for muscarinic acetylcholine (B1216132) receptors, leading to anticholinergic effects.[3]

Mechanism of Action and Signaling Pathway

Chlorphenoxamine acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[3] The classic anticholinergic side effects (e.g., dry mouth, blurred vision, urinary retention) are primarily mediated by the blockade of M3 receptors, which are highly expressed in exocrine glands and smooth muscle.

Similar to the H1 receptor, the M3 receptor is a Gq-protein-coupled receptor. Activation by acetylcholine (ACh) initiates the same PLC/IP3/DAG signaling cascade described previously, leading to increased intracellular Ca2+ and subsequent physiological responses like smooth muscle contraction and glandular secretion. Chlorphenoxamine's blockade of M3 receptors inhibits these actions.

Quantitative Analysis of Muscarinic Receptor Affinity

Direct Ki values for Chlorphenoxamine at muscarinic receptors are not widely published. However, studies on other H1 antagonists reveal a broad range of affinities, with first-generation agents generally showing higher affinity (lower Ki) than second-generation agents.

| Compound | Class | Muscarinic Receptor Ki (nM) | Reference |

| Cyproheptadine | First-Generation | High Affinity (pA2 = 8.2) | [7] |

| Promethazine | First-Generation | High Affinity (Ki = 21 nM) | [6] |

| Chlorpheniramine | First-Generation | Moderate Affinity (ED50 = 4.63 µM) | [8] |

| Diphenhydramine | First-Generation | Moderate Affinity | [7] |

| Mepyramine | First-Generation | Low Affinity (Ki = 3,600 nM) | [6] |

| Cetirizine | Second-Generation | Inactive / Very Low Affinity | [7] |

| Fexofenadine | Second-Generation | Inactive / Very Low Affinity | [7] |

Table 2: Comparative Anticholinergic Potencies of Various Antihistamines. The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's concentration-response curve. ED50 is the dose that produces 50% of the maximal effect.

Experimental Protocols for Assessing Anticholinergic Activity

2.3.1 In Vitro Functional Assay (Isolated Tissue)

This bioassay measures the functional antagonism of a cholinergic agonist.

-

Objective: To determine the potency of Chlorphenoxamine in inhibiting muscarinic receptor-mediated tissue contraction.

-

Methodology:

-

Tissue Preparation: A smooth muscle tissue rich in muscarinic receptors, such as guinea pig ileum or trachea, is isolated and mounted in an organ bath containing a physiological salt solution, aerated and maintained at 37°C.[7]

-

Agonist Response: A cumulative concentration-response curve is generated for a muscarinic agonist like acetylcholine or carbachol (B1668302) to establish a baseline contractile response.

-

Antagonist Incubation: The tissue is washed and then incubated with a fixed concentration of Chlorphenoxamine for a predetermined period.

-

Post-Antagonist Response: The agonist concentration-response curve is repeated in the presence of Chlorphenoxamine.

-

Data Analysis: The potency of Chlorphenoxamine is often expressed as a pA2 value, calculated from the rightward shift in the agonist's concentration-response curve. A higher pA2 value indicates greater antagonist potency.[7]

-

Comparative Analysis and Conclusion

Chlorphenoxamine is a prototypical first-generation antihistamine, characterized by a dual pharmacological profile of potent H1 receptor antagonism and significant muscarinic receptor antagonism.[4] This contrasts with second-generation antihistamines, which were specifically designed to have high selectivity for the H1 receptor and minimal affinity for muscarinic receptors, thereby reducing anticholinergic side effects.[2]

The antihistaminic activity of Chlorphenoxamine is responsible for its efficacy in allergic conditions, while its anticholinergic activity contributes to both therapeutic uses (e.g., in parkinsonism) and common adverse effects like drowsiness, dry mouth, and blurred vision.[3][4] For drug development professionals, understanding this balance is critical. The methodologies and signaling pathways detailed herein provide a framework for evaluating novel compounds. Future research aimed at developing H1 antagonists should prioritize high selectivity to minimize off-target effects, a goal that has been largely achieved with second-generation agents. For Chlorphenoxamine, its established dual profile continues to define its clinical utility and limitations.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. SMPDB [smpdb.ca]

- 3. What is the mechanism of Chlorphenoxamine Hydrochloride? [synapse.patsnap.com]

- 4. Chlorphenoxamine - Wikipedia [en.wikipedia.org]

- 5. Chlorpheniramine plasma concentration and histamine H1-receptor occupancy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antimuscarinic effects of antihistamines: quantitative evaluation by receptor-binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Comparative anticholinergic activities of 10 histamine H1 receptor antagonists in two functional models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anticholinergic properties of brompheniramine, chlorpheniramine, and atropine in human nasal mucosa in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Chlorphenoxamine as a G Protein-Coupled Receptor (GPCR) Antagonist: A Technical Guide

Executive Summary: This document provides a detailed technical overview of chlorphenoxamine's activity as a G Protein-Coupled Receptor (GPCR) antagonist. Chlorphenoxamine (B1217886) is a first-generation ethanolamine (B43304) H1-antihistamine that also exhibits significant anticholinergic properties.[1] Its therapeutic effects and side-effect profile are primarily dictated by its antagonism of two key GPCRs: the histamine (B1213489) H1 receptor and muscarinic acetylcholine (B1216132) receptors.[2][3] This guide delves into the molecular mechanisms, signaling pathways, quantitative binding affinities of related compounds, and the standard experimental protocols used to characterize such antagonism for researchers, scientists, and drug development professionals.

Introduction

Overview of Chlorphenoxamine

Chlorphenoxamine is a well-established first-generation antihistamine used clinically for allergic conditions such as urticaria and as an antipruritic agent.[2][4] Structurally, it is an analog of diphenhydramine (B27) and is classified as an ethanolamine.[5] Beyond its primary antihistaminic action, it is recognized for its potent anticholinergic (antimuscarinic) effects, which have led to its use as an antiparkinsonian agent.[2][5] As a first-generation agent, it can cross the blood-brain barrier, leading to central nervous system effects such as sedation.[1]

G Protein-Coupled Receptors (GPCRs)

GPCRs constitute the largest superfamily of cell surface receptors in the human genome and are the targets of a significant percentage of all modern therapeutic drugs. These receptors are integral membrane proteins characterized by seven transmembrane helices. They transduce extracellular signals—from photons, ions, and small molecules to large proteins—into intracellular responses by activating heterotrimeric G proteins. This activation initiates a variety of downstream signaling cascades that regulate countless physiological processes.

GPCR Antagonistic Profile of Chlorphenoxamine

Chlorphenoxamine's pharmacological profile is defined by its interaction with at least two major sub-families of GPCRs.

Primary Target: Histamine H1 Receptor

The principal mechanism of action for chlorphenoxamine is its role as an antagonist at the histamine H1 receptor.[1][3] By binding to this receptor, it competitively inhibits the action of endogenous histamine, thereby preventing the cascade of events that lead to allergic symptoms like vasodilation, increased vascular permeability, and smooth muscle contraction.[3]

Secondary Target: Muscarinic Acetylcholine Receptors

The notable anticholinergic side effects of chlorphenoxamine, such as dry mouth and sedation, as well as its therapeutic use in Parkinson's disease, are attributable to its antagonism of muscarinic acetylcholine receptors.[2][3] This "off-target" activity is a common characteristic of many first-generation H1-antihistamines, owing to a degree of structural homology between the H1 and muscarinic receptors.[6]

Quantitative Binding Affinity Data

While specific, publicly available binding affinity data (Ki) for chlorphenoxamine is limited, data for structurally and functionally similar first-generation antihistamines provide a strong basis for understanding its potency. The inhibition constant (Ki) is a measure of a compound's binding affinity for a receptor; a lower Ki value signifies a higher binding affinity. The table below summarizes Ki values for the closely related compounds, diphenhydramine and d-chlorpheniramine, at both H1 and muscarinic receptors.[7]

| Compound | Receptor Target | Radioligand | Tissue Source | Ki (nM) |

| Diphenhydramine | Muscarinic | [³H]QNB | Bovine Cerebral Cortex | 280 |

| Histamine H1 | [³H]mepyramine | Bovine Cerebral Cortex | 8.6 | |

| d-Chlorpheniramine | Muscarinic | [³H]QNB | Bovine Cerebral Cortex | 300 |

| Histamine H1 | [³H]mepyramine | Bovine Cerebral Cortex | 0.6 |

Table 1: Binding affinities of antihistamines structurally related to chlorphenoxamine at GPCR targets. Data are derived from Kubo et al., 1987.[7] This data is presented to contextualize the expected affinity profile of chlorphenoxamine.

Molecular Mechanisms and Signaling Pathways

Histamine H1 Receptor Signaling Cascade

The histamine H1 receptor is a canonical Gq/11-coupled GPCR. Its activation by histamine initiates the following intracellular signaling cascade:

-

Gαq Activation: The activated H1 receptor catalyzes the exchange of GDP for GTP on the α-subunit of the Gq/11 protein.

-

Phospholipase C (PLC) Activation: The GTP-bound Gαq subunit dissociates and activates the enzyme phospholipase C-beta (PLCβ).

-

Second Messenger Production: PLCβ cleaves the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Downstream Effects: IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm. The rise in intracellular Ca²⁺ and the presence of DAG collectively activate Protein Kinase C (PKC), leading to the phosphorylation of various cellular proteins and the activation of transcription factors like NF-κB, ultimately culminating in an inflammatory response.[1]

Antagonistic Action of Chlorphenoxamine

Chlorphenoxamine functions as a competitive antagonist (or more accurately, an inverse agonist) at the H1 receptor. It occupies the histamine binding site without activating the receptor. This blockade prevents histamine from binding and initiating the Gq/11-PLC-IP3/DAG signaling cascade, thereby abrogating the downstream release of intracellular calcium and subsequent inflammatory signaling.

References

- 1. SMPDB [smpdb.ca]

- 2. Chlorphenoxamine | Histamine Receptor | TargetMol [targetmol.com]

- 3. What is the mechanism of Chlorphenoxamine Hydrochloride? [synapse.patsnap.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Chlorphenoxamine - Wikipedia [en.wikipedia.org]

- 6. H1 Antihistamines: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Structural Elucidation of Two First-Generation Antihistamines: A Comparative Analysis of Chlorphenoxamine and Diphenhydramine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorphenoxamine and Diphenhydramine are first-generation antihistamines belonging to the ethanolamine (B43304) class.[1][2][3] Both compounds are recognized for their efficacy in managing allergic conditions, a therapeutic action attributed to their antagonism of the histamine (B1213489) H1 receptor.[1][2][3] Furthermore, they exhibit notable anticholinergic properties through the blockade of muscarinic acetylcholine (B1216132) receptors, contributing to both therapeutic applications and a characteristic side-effect profile.[2][4] This technical guide provides a comprehensive examination of the structural and pharmacological relationship between Chlorphenoxamine and Diphenhydramine, offering valuable insights for researchers and professionals engaged in drug discovery and development.

Structural Relationship

Chlorphenoxamine is a structural analog of Diphenhydramine, a fact readily apparent from a comparison of their chemical structures.[5] The core scaffold of both molecules consists of a diphenylmethoxy group connected via an ether linkage to a dimethylethanamine moiety. The key structural distinction lies in the substitution on one of the phenyl rings. Diphenhydramine is unsubstituted, whereas Chlorphenoxamine possesses a chlorine atom at the para-position (position 4) of one of the phenyl rings.[5]

Mechanism of Action: H1 Receptor Antagonism

Both Chlorphenoxamine and Diphenhydramine exert their primary therapeutic effects by acting as inverse agonists at the histamine H1 receptor.[1][2] In allergic responses, histamine released from mast cells binds to H1 receptors on various cell types, initiating a signaling cascade that leads to symptoms such as itching, vasodilation, and increased vascular permeability. As antagonists, these drugs bind to the H1 receptor, preventing histamine from binding and thereby blocking its downstream effects.[1][2][3]

The signaling pathway initiated by H1 receptor activation involves the Gq/11 family of G proteins. Upon histamine binding, the activated G protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This cascade ultimately leads to the physiological manifestations of an allergic reaction. By blocking the initial binding of histamine, Chlorphenoxamine and Diphenhydramine effectively inhibit this entire signaling pathway.[1]

Quantitative Pharmacological Data

A direct quantitative comparison of the binding affinities (Ki) of Chlorphenoxamine and Diphenhydramine for the histamine H1 and muscarinic receptors is limited by the availability of public data for Chlorphenoxamine. However, extensive data exists for Diphenhydramine, and qualitative comparisons indicate a stronger anticholinergic and sedative profile for Diphenhydramine.

| Parameter | Diphenhydramine | Chlorphenoxamine | Reference |

| H1 Receptor Binding Affinity (Ki) | ~1-16 nM | Data not available | [6] |

| Muscarinic M1 Receptor Binding Affinity (Ki) | ~100-200 nM | Data not available | [6] |

| Muscarinic M2 Receptor Binding Affinity (Ki) | ~100-300 nM | Data not available | [6] |

| Muscarinic M3 Receptor Binding Affinity (Ki) | ~100-400 nM | Data not available | [6] |

| Antiviral IC50 (EBOV) | Not Reported | 1.1 µM | [7] |

| Antiviral IC50 (MARV) | Not Reported | 6.2 µM | [7] |

Pharmacokinetic Properties

| Parameter | Diphenhydramine | Chlorphenoxamine | Reference |

| Bioavailability | 40-60% | Well absorbed | [5] |

| Protein Binding | 78-85% | Not specified | |

| Metabolism | Hepatic (CYP2D6) | Likely liver | [5] |

| Elimination Half-life | 2.4-9.3 hours | Not specified | |

| Excretion | Renal | Kidney | [5] |

Experimental Protocols

Histamine H1 Receptor Binding Assay

A standard method to determine the binding affinity of compounds to the H1 receptor is a competitive radioligand binding assay.

Materials:

-

Radioligand: [³H]-Pyrilamine (Mepyramine)

-

Membranes: Cell membranes prepared from a cell line expressing the human H1 receptor (e.g., HEK293 or CHO cells).

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: e.g., 50 mM Tris-HCl, pH 7.4, 0.9% NaCl.

-

Competitor: Chlorphenoxamine or Diphenhydramine.

-

Non-specific binding control: A high concentration of a known H1 antagonist (e.g., Mianserin).

-

Scintillation fluid.

-

Glass fiber filters.

-

Cell harvester.

-

Scintillation counter.

Procedure:

-

Membrane Preparation:

-

Culture and harvest cells expressing the H1 receptor.

-

Homogenize the cells in ice-cold assay buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration.

-

-

Assay Setup:

-

In a 96-well plate, add the cell membranes, a fixed concentration of [³H]-Pyrilamine, and varying concentrations of the competitor (Chlorphenoxamine or Diphenhydramine).

-

Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + high concentration of non-labeled antagonist).

-

-

Incubation:

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

-

Filtration:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from unbound radioligand.

-

Wash the filters with ice-cold wash buffer.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the log concentration of the competitor to generate a competition curve.

-

Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Synthesis Outline

Diphenhydramine Synthesis: A common method for synthesizing Diphenhydramine involves the etherification of 2-(dimethylamino)ethanol with a benzhydryl halide (e.g., bromodiphenylmethane). The benzhydryl halide can be prepared from benzhydrol, which in turn can be synthesized from benzophenone (B1666685) via reduction.

Chlorphenoxamine Synthesis: A plausible synthetic route for Chlorphenoxamine would likely follow a similar pathway, starting with a substituted benzophenone derivative.

-

Starting Material: The synthesis would likely begin with 4-chlorobenzophenone (B192759).

-

Grignard Reaction: Reaction of 4-chlorobenzophenone with a methylmagnesium halide (Grignard reagent) would yield 1-(4-chlorophenyl)-1-phenylethanol.

-

Halogenation: The tertiary alcohol would then be converted to a suitable leaving group, for example, by reaction with a hydrohalic acid to form the corresponding halide.

-

Etherification: Finally, etherification of the resulting halide with N,N-dimethylethanolamine would yield Chlorphenoxamine.

Conclusion

Chlorphenoxamine and Diphenhydramine share a close structural and mechanistic relationship, with the key difference being the presence of a chlorine atom on one of the phenyl rings in Chlorphenoxamine. Both compounds function as first-generation antihistamines by antagonizing the H1 histamine receptor and also exhibit anticholinergic effects. While quantitative data for a direct comparison of their receptor binding affinities is not fully available, qualitative evidence suggests that Diphenhydramine possesses stronger sedative and anticholinergic properties. The provided experimental protocol for H1 receptor binding assays offers a framework for researchers to conduct their own comparative studies. Further research is warranted to fully elucidate the quantitative pharmacological differences between these two structurally related compounds, which could inform the development of future antihistamines with improved therapeutic profiles.

References

- 1. SMPDB [smpdb.ca]

- 2. What is Chlorphenoxamine Hydrochloride used for? [synapse.patsnap.com]

- 3. adooq.com [adooq.com]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. Chlorphenoxamine - Wikipedia [en.wikipedia.org]

- 6. selleckchem.com [selleckchem.com]

- 7. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Chlorphenoxamine HCl Powder

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorphenoxamine (B1217886) hydrochloride (HCl) is a first-generation antihistamine with anticholinergic properties, belonging to the ethanolamine (B43304) ether group. It is structurally related to diphenhydramine (B27) and is utilized for its therapeutic effects in managing allergic reactions and certain symptoms of Parkinson's disease. This technical guide provides a comprehensive overview of the physical and chemical properties of Chlorphenoxamine HCl powder, intended to support research, development, and quality control activities within the pharmaceutical industry.

Chemical and Physical Properties

Chlorphenoxamine HCl is a white crystalline powder. The following tables summarize its key chemical and physical characteristics.

| Identifier | Value |

| IUPAC Name | 2-[1-(4-chlorophenyl)-1-phenylethoxy]-N,N-dimethylethanamine;hydrochloride[1] |

| CAS Number | 562-09-4[1] |

| Molecular Formula | C18H23Cl2NO[1] |

| Molecular Weight | 340.29 g/mol [1] |

| Predicted pKa | 8.71 ± 0.28 |

| Physical Property | Value | Source |

| Melting Point | Data not available | |

| Solubility | DMSO: 50 mg/mL (164.57 mM) | [2] |

| In Vivo Formulation (10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline): 2 mg/mL (6.58 mM) | [2] | |

| Methanol (B129727): Slightly soluble | ||

| Water: Soluble | [3] | |

| Appearance | White crystalline powder | |

| Storage Conditions | Store at 2-8°C in a refrigerator.[4] Keep away from moisture and direct sunlight.[2] |

Mechanism of Action and Signaling Pathways

Chlorphenoxamine HCl exerts its pharmacological effects through two primary mechanisms: antagonism of the histamine (B1213489) H1 receptor and blockade of muscarinic acetylcholine (B1216132) receptors.[5]

Histamine H1 Receptor Antagonism

As a histamine H1 receptor antagonist, Chlorphenoxamine HCl competitively inhibits the binding of histamine to its receptor. This action alleviates the symptoms of allergic reactions such as itching, sneezing, and runny nose. The signaling pathway initiated by histamine H1 receptor activation, and subsequently blocked by Chlorphenoxamine HCl, is depicted below.

Caption: Histamine H1 Receptor Signaling Pathway Antagonism.

Muscarinic Acetylcholine Receptor Blockade

Chlorphenoxamine HCl also acts as a muscarinic acetylcholine receptor antagonist. This anticholinergic activity is responsible for its use in managing symptoms of Parkinson's disease by reducing the effects of acetylcholine. The generalized signaling pathway for Gq-coupled muscarinic receptors (M1, M3, M5), which are blocked by Chlorphenoxamine HCl, is shown below.

Caption: Muscarinic Acetylcholine Receptor Blockade.

Experimental Protocols

The following are detailed methodologies for key experiments related to the analysis of Chlorphenoxamine HCl powder.

High-Performance Liquid Chromatography (HPLC) for Quantification

This method is for the simultaneous determination of Chlorphenoxamine HCl and caffeine (B1668208).[6][7]

-

Chromatographic System:

-

Column: C18, X select column CSH (e.g., 4.6 x 150 mm, 3.5 µm)

-

Mobile Phase:

-

Solvent A: 20 mM potassium dihydrogen phosphate (B84403) adjusted to pH 3.0 with o-phosphoric acid.

-

Solvent B: Methanol

-

-

Gradient Elution:

-

0-1.5 min: 70% A, 30% B

-

1.5-3 min: Transition to 20% A, 80% B

-

-

Flow Rate: 1.3 mL/min

-

Detection Wavelength: 222 nm

-

Column Temperature: 25 ± 2 °C

-

Injection Volume: 20 µL

-

-

Standard Solution Preparation:

-

Prepare a stock solution of Chlorphenoxamine HCl (1.0 mg/mL) in methanol.

-

Prepare working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the range of 2-60 µg/mL.

-

-

Sample Preparation (from tablets):

-

Weigh and finely powder a representative number of tablets.

-

Accurately weigh a portion of the powder equivalent to a known amount of Chlorphenoxamine HCl.

-

Disperse the powder in methanol and sonicate for approximately 20 minutes to ensure complete dissolution.

-

Filter the solution through a 0.25 µm membrane filter.

-

Dilute the filtered solution with the mobile phase to a concentration within the calibration range.

-

-

Analysis:

-

Inject the standard and sample solutions into the HPLC system.

-

Record the chromatograms and determine the peak area for Chlorphenoxamine HCl.

-

Construct a calibration curve by plotting the peak area of the standards against their concentrations.

-

Calculate the concentration of Chlorphenoxamine HCl in the sample using the regression equation from the calibration curve.

-

Caption: HPLC Analysis Workflow.

UV-Visible Spectrophotometry for Quantification

This method is a simple and rapid approach for the determination of Chlorphenoxamine HCl.[8]

-

Instrumentation:

-

UV-Visible Spectrophotometer with 1 cm quartz cuvettes.

-

-

Reagents:

-

0.1 N Hydrochloric Acid (HCl)

-

-

Procedure:

-

Wavelength Selection (λmax determination):

-

Prepare a solution of Chlorphenoxamine HCl (e.g., 40 µg/mL) in 0.1 N HCl.

-

Scan the solution from 400 nm to 200 nm against a 0.1 N HCl blank.

-

Determine the wavelength of maximum absorbance (λmax). For a related compound, chlorpheniramine (B86927) maleate, the λmax in 0.1N HCl is approximately 261 nm.[8]

-

-

Standard Stock Solution Preparation:

-

Accurately weigh 100 mg of Chlorphenoxamine HCl powder and transfer it to a 100 mL volumetric flask.

-

Dissolve in a small amount of 0.1 N HCl and then dilute to the mark with the same solvent to obtain a concentration of 1 mg/mL.

-

-

Calibration Curve:

-

Prepare a series of dilutions from the stock solution in 0.1 N HCl to obtain concentrations in a suitable range (e.g., 20-60 µg/mL).

-

Measure the absorbance of each standard solution at the predetermined λmax.

-

Plot a graph of absorbance versus concentration to generate a calibration curve.

-

-

Sample Solution Preparation:

-

Accurately weigh a quantity of the Chlorphenoxamine HCl powder and prepare a solution in 0.1 N HCl of a known concentration that falls within the calibration range.

-

-

Analysis:

-

Measure the absorbance of the sample solution at the λmax.

-

Determine the concentration of Chlorphenoxamine HCl in the sample by interpolating from the calibration curve or using the regression equation.

-

-

Caption: UV-Vis Spectrophotometry Workflow.

Conclusion

This technical guide has provided a detailed overview of the core physical and chemical properties of Chlorphenoxamine HCl powder, its mechanism of action, and standardized analytical protocols. The compiled data and methodologies are intended to serve as a valuable resource for researchers, scientists, and drug development professionals in their work with this active pharmaceutical ingredient. Adherence to these or similarly validated methods is crucial for ensuring the quality, safety, and efficacy of pharmaceutical products containing Chlorphenoxamine HCl.

References

- 1. Chlorphenoxamine Hydrochloride | C18H23Cl2NO | CID 11223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Chlorphenoxamine | Histamine Receptor | TargetMol [targetmol.com]

- 3. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Novel RP-HPLC–DAD approach for simultaneous determination of this compound and caffeine with their related substances - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel RP-HPLC–DAD approach for simultaneous determination of this compound and caffeine with their rel… [ouci.dntb.gov.ua]

- 7. applications.emro.who.int [applications.emro.who.int]

- 8. iajps.com [iajps.com]

An In-depth Technical Guide to Chlorphenoxamine Hydrochloride (CAS Number: 562-09-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorphenoxamine hydrochloride, with the Chemical Abstracts Service (CAS) number 562-09-4, is a first-generation antihistamine belonging to the ethanolamine (B43304) class. It is recognized for its dual functionality as a histamine (B1213489) H1 receptor antagonist and a muscarinic acetylcholine (B1216132) receptor antagonist. This dual mechanism of action contributes to its therapeutic effects in managing allergic conditions and its potential application in other areas due to its anticholinergic properties. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, synthesis, pharmacological profile, and analytical methodologies.

Chemical and Physical Properties

This compound is the hydrochloride salt of Chlorphenoxamine. Its fundamental properties are summarized in the table below for easy reference.

| Property | Value |

| CAS Number | 562-09-4 |

| Molecular Formula | C₁₈H₂₂ClNO · HCl |

| Molecular Weight | 340.3 g/mol |

| IUPAC Name | 2-[1-(4-chlorophenyl)-1-phenylethoxy]-N,N-dimethylethanamine;hydrochloride |

| Synonyms | Chlorphenoxamine HCl, Phenoxene, Systral, Clorevan |

| Appearance | White crystalline solid |

| Melting Point | 128-132 °C |

| Solubility | Soluble in water and ethanol |

Synthesis

The synthesis of this compound involves a multi-step process. A general synthetic route is outlined below, based on established chemical principles for the synthesis of related diarylmethoxyalkylamines.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 1-(4-chlorophenyl)-1-phenylethanol (B192741)

-